1-Boc-4-aminopiperidin-2-one
Description
Structural Significance and Molecular Framework of 1-Boc-4-aminopiperidin-2-one
The molecular structure of this compound is characterized by a six-membered piperidin-2-one ring. A key feature is the tert-butoxycarbonyl (Boc) group attached to the ring's nitrogen atom. The Boc group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. numberanalytics.com This allows for selective chemical transformations at other positions of the molecule without affecting the piperidine (B6355638) nitrogen.
Furthermore, the presence of an amino group at the 4-position and a carbonyl group at the 2-position (a lactam) provides two reactive sites for further functionalization. This dual functionality is crucial for its role as a versatile building block in the assembly of more complex molecular structures.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1820735-52-1 |
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| Appearance | Not specified in provided results |
| Storage | Recommended storage conditions may vary. bldpharm.com |
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic arrangement of functional groups in this compound makes it an important intermediate in multi-step organic syntheses. The amino group can act as a nucleophile, allowing for the introduction of various substituents through reactions like acylation, alkylation, and reductive amination. The lactam moiety can undergo ring-opening reactions or modifications at the alpha-carbon.
This compound and its derivatives are utilized in the synthesis of a range of biologically active molecules. For instance, piperidine-based structures are common motifs in many pharmaceuticals. The versatility of this compound allows for the efficient construction of libraries of compounds for drug discovery programs. For example, it is listed as a related product to NVS-SM2, a potent SMN2 splicing enhancer, suggesting its potential utility in the synthesis of similar bioactive molecules. glpbio.com
Overview of Research Trajectories for Boc-Protected Piperidinone Derivatives
Research involving Boc-protected piperidinone derivatives is a dynamic area of organic and medicinal chemistry. The development of novel synthetic methodologies to access these scaffolds and their subsequent elaboration into complex target molecules is a continuous effort.
The broader class of Boc-protected piperidines, including the closely related 1-Boc-4-aminopiperidine, are crucial intermediates in pharmaceutical research. They are used in the synthesis of compounds targeting a wide array of diseases. chemimpex.com For example, 4-Amino-1-Boc-piperidine is a key building block for bromodomain inhibitors and anti-tumor agents. The synthesis of such compounds often involves the strategic use of the Boc protecting group to control the sequence of chemical reactions. The development of efficient and scalable syntheses for these intermediates is also a significant area of research, with methods being optimized for industrial production. google.com
The exploration of derivatives, such as those with substitutions on the piperidine ring or the amino group, continues to be a fruitful area of investigation. For instance, compounds like 1-Boc-4-(4-fluoro-phenylamino)-piperidine are intermediates in the synthesis of potent analgesics. These research efforts highlight the enduring importance of Boc-protected piperidinones as foundational structures in the quest for new and improved therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3 |
InChI Key |
QCGRYNBXTGYZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)N |
Origin of Product |
United States |
Reaction Mechanisms and Organic Transformations Involving 1 Boc 4 Aminopiperidin 2 One
Amide Bond Formation and Coupling Reactions
The primary amino group at the 4-position of 1-Boc-4-aminopiperidin-2-one is a key site for derivatization, readily participating in amide bond formation and coupling reactions. These transformations are fundamental in peptide synthesis and the construction of various bioactive molecules.
The formation of an amide bond between the 4-amino group of this compound and a carboxylic acid is typically facilitated by coupling reagents to enhance the electrophilicity of the carboxyl group.
Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. wikipedia.orgthermofisher.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.compeptide.com This intermediate is then susceptible to nucleophilic attack by the primary amino group of this compound, leading to the formation of the desired amide and a urea byproduct. wikipedia.orgpeptide.com To minimize side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, and to reduce racemization when coupling chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) are often employed. peptide.compeptide.com The additive reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions. peptide.com
| Reagent Class | Example Reagent | Mechanism Outline | Key Features |
| Carbodiimides | DCC, EDC | 1. Carboxylic acid reacts with carbodiimide to form an O-acylisourea intermediate. 2. The amine nucleophile attacks the intermediate to form the amide bond and a urea byproduct. | Widely used, cost-effective. Can lead to urea byproduct precipitation (DCC) and requires additives (e.g., HOBt) to suppress side reactions and racemization. wikipedia.org |
| Aminium/Uronium Salts | HATU, HBTU | 1. In the presence of a base, the reagent converts the carboxylic acid into a more reactive OAt or OBt ester. 2. The amine nucleophile reacts with the active ester to form the amide bond. | High coupling efficiency, rapid reactions, and reduced racemization. peptide.comsigmaaldrich.com HATU is generally more reactive than HBTU. peptide.com |
Aminium/Uronium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that have gained popularity in peptide synthesis. peptide.comsigmaaldrich.com In the presence of a tertiary base like diisopropylethylamine (DIPEA), these reagents react with a carboxylic acid to form a highly reactive activated ester (an OAt-ester for HATU and an OBt-ester for HBTU). sigmaaldrich.com This active ester is then readily attacked by the amino group of this compound to yield the corresponding amide with high efficiency and minimal racemization. researchgate.net HATU is often preferred for its faster reaction rates and lower propensity for epimerization during coupling. peptide.com
The choice of coupling reagent and reaction conditions can be tailored to the specific substrate and desired product, offering a versatile toolkit for the derivatization of this compound through amide bond formation.
Nucleophilic Addition and Substitution Pathways on Piperidinone Rings
The piperidinone scaffold of this compound presents multiple sites for nucleophilic attack and substitution, allowing for extensive functionalization of the heterocyclic ring.
The lactam carbonyl group in the 2-position of the piperidinone ring is an electrophilic center, though generally less reactive than a ketone. Its reactivity can be enhanced in strained ring systems. In highly twisted or strained bicyclic lactams, the amide bond exhibits increased reactivity, sometimes approaching that of a ketone, and can undergo nucleophilic addition to form stable hemiaminals. nih.gov While this compound is a monocyclic system and not inherently strained, strong nucleophiles or harsh reaction conditions could potentially lead to addition at the lactam carbonyl. For example, powerful reducing agents like lithium aluminum hydride would be expected to reduce the lactam to the corresponding piperidine (B6355638).
The primary amino group at the 4-position can act as a nucleophile in substitution reactions. For instance, in a reaction analogous to the synthesis of N-(aminocycloalkylene)amino acid derivatives, the amino group of a related compound, 4-Boc-aminopiperidine, has been shown to participate in SN2 reactions. nih.govktu.edu In this process, the amino group displaces a leaving group, such as a triflate, from a chiral ester, leading to the formation of a new C-N bond with inversion of configuration. nih.govktu.edu This demonstrates a viable pathway for the alkylation of the 4-amino group of this compound to introduce a variety of substituents.
| Reaction Type | Substrate Example | Nucleophile | Product Type | Key Features |
| SN2 Alkylation | Chiral triflate ester | 4-Boc-aminopiperidine | N-alkylated piperidine | Inversion of stereochemistry at the electrophilic carbon. nih.gov |
The 4-amino group of this compound can act as a nucleophile in aza-Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds or nitriles. wikipedia.orgresearchgate.net This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino carbonyl compounds, which are valuable intermediates in medicinal chemistry. semanticscholar.org The reaction is often catalyzed by a base, which can be a strong base or a milder, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The nucleophilic addition of the amino group to the β-carbon of the Michael acceptor generates a new heterocyclic amino acid derivative. nih.gov This methodology provides a straightforward route to elaborate the structure of this compound, incorporating it into larger and more complex molecular frameworks.
| Michael Acceptor | Catalyst (Example) | Product Class |
| α,β-Unsaturated Ketone | DBU | β-Amino Ketone |
| α,β-Unsaturated Ester | Base or Lewis Acid | β-Amino Ester |
| α,β-Unsaturated Nitrile | Water Hyacinth Ash | β-Amino Nitrile researchgate.net |
Rearrangement Reactions in Piperidinone Synthesis
Rearrangement reactions are a powerful strategy in the synthesis of heterocyclic compounds, including piperidones. While specific examples involving the direct rearrangement of this compound are not prevalent in the literature, various rearrangement reactions are employed in the synthesis of the piperidinone core itself. For instance, Dieckmann cyclization, an intramolecular Claisen condensation of a δ-amino diester, is a common method for constructing the piperidin-2-one ring system. Other rearrangement reactions, such as the Beckmann rearrangement of cyclohexanone oximes, can also lead to the formation of lactams, which are precursors to piperidin-2-ones. The strategic application of rearrangement reactions allows for the stereocontrolled synthesis of complex piperidinone derivatives. tandfonline.com
Cyclization and Annulation Reaction Mechanisms
This compound serves both as a product of intramolecular cyclization and as a building block for further annulation reactions to create more elaborate fused and spirocyclic systems.
Intramolecular Cyclization Pathways for Piperidinone Ring Closure
The 4-aminopiperidin-2-one core is a γ-lactam, and its synthesis is often achieved through the intramolecular cyclization of derivatives of glutamic acid. researchgate.net The process begins with an appropriately protected glutamic acid precursor, where the two carboxylic acid groups are differentiated to control the cyclization outcome.
A common synthetic pathway involves these key steps:
Precursor Preparation: The synthesis starts with N-Boc-L-glutamic acid. The α-carboxylic acid is typically converted into an amide (R-NH₂), while the γ-carboxylic acid is activated, often as a methyl or ethyl ester.
Cyclization: A base- or acid-catalyzed intramolecular cyclization is initiated. The amide nitrogen attacks the activated ester at the γ-position. This nucleophilic acyl substitution reaction forms the six-membered lactam ring.
Deprotection/Final Modification: Any protecting groups on the newly formed C4-amino group can be removed or modified to yield the final this compound target.
| Reaction Stage | Key Transformation | Typical Reagents | Outcome |
| Activation | Selective esterification of the γ-carboxyl group and amidation of the α-carboxyl group of N-Boc-glutamic acid. | SOCl₂, MeOH; R-NH₂, DCC | Differentiated glutamic acid derivative |
| Cyclization | Intramolecular nucleophilic attack of the amide nitrogen onto the γ-ester. | NaOMe or H⁺ | Formation of the piperidin-2-one ring |
| Purification | Isolation of the cyclized product. | Chromatography | Pure this compound derivative |
Formation of Fused and Spirocyclic Piperidinone Systems
The bifunctional nature of this compound makes it an excellent substrate for constructing polycyclic systems.
Fused Systems via Aza-Robinson Annulation
An aza-Robinson annulation strategy can be employed to build a new ring fused to the piperidinone scaffold. nih.gov This sequence involves a Michael addition followed by an intramolecular aldol condensation.
A plausible pathway using this compound would be:
Derivatization: The C4-amino group is first acylated with a molecule like succinic anhydride to form an imide functionality attached to the C4 position.
Michael Addition: The resulting imide undergoes a base-catalyzed Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).
Aldol Condensation: An acid-catalyzed intramolecular aldol condensation of the intermediate diketone leads to the formation of a new six-membered ring fused to the original piperidinone core, creating a densely functionalized bicyclic amide.
Spirocyclic Systems
Spirocycles are valuable three-dimensional structures in medicinal chemistry. whiterose.ac.uknih.gov this compound can be used to construct spirocyclic systems by forming a new ring that shares the C4 carbon atom. Multi-component reactions or sequential alkylation/cyclization strategies are common. For instance, a Pictet-Spengler-type reaction could be envisioned where the C4-amino group, after conversion to a suitable derivative, reacts with an aldehyde or ketone, followed by an intramolecular cyclization onto an activated position, pivoting around the C4 carbon to form the spirocyclic junction.
Impact of Substituents and Protecting Groups on Reaction Outcomes and Selectivity
The outcomes of reactions involving this compound are heavily influenced by the presence of the N-Boc group and any substituents on the C4-amino functionality.
The Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is instrumental in the synthetic utility of this compound for several reasons:
Chemoselectivity: The Boc group is stable under a wide range of nucleophilic and basic conditions. This stability deactivates the lactam nitrogen, preventing it from participating in reactions and thereby directing reactivity towards the C4-amino group or the C2-carbonyl. This allows for selective modifications at other sites without interfering with the piperidinone nitrogen.
Acid Lability: The Boc group can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the secondary amine at the N1 position. This orthogonal deprotection strategy is fundamental in multi-step syntheses, allowing for sequential functionalization of the molecule.
Steric Influence: The significant steric bulk of the tert-butyl group can influence the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of the molecule. It can also affect the conformational equilibrium of the piperidinone ring, which may impact intramolecular processes.
Electronic Effects: The electron-withdrawing nature of the carbamate carbonyl slightly reduces the electron density of the N1 nitrogen but, more importantly, ensures it is non-nucleophilic.
Impact of C4-Substituents
Substituents placed on the C4-amino group have a profound impact on subsequent transformations:
Nucleophilicity: The nature of any substituent on the C4-amine will modulate its nucleophilicity. Alkyl groups will enhance it, while acyl or aryl groups will diminish it. This is a critical factor in annulation and spirocyclization reactions, where the C4-amine often acts as the primary nucleophile.
Steric Hindrance: Bulky substituents at the C4-position can sterically hinder reactions at the C4-amine itself or at adjacent positions, potentially affecting reaction rates and yields.
Migratory Aptitude: In potential rearrangement reactions involving a C4-substituent (e.g., a Curtius rearrangement on a C4-carboxy derivative), the electronic nature of the migrating group would determine the ease and outcome of the rearrangement step.
This precise control, offered by the interplay between the N-Boc group and C4-substituents, is what makes this compound a highly selective and predictable building block in complex organic synthesis.
Research Applications of 1 Boc 4 Aminopiperidin 2 One in Advanced Chemical Synthesis
Strategic Building Block for Complex Heterocyclic Structures
The aminopiperidin-2-one framework serves as a foundational element for the synthesis of more elaborate heterocyclic systems. The protected amine allows for selective N-alkylation or acylation, while the lactam moiety can participate in various coupling and cyclization reactions. This dual functionality is key to its utility in building diverse molecular architectures.
The most prominent application of the aminopiperidin-2-one scaffold is in the synthesis of novel drug candidates. The rigid piperidinone ring is used to lock a portion of a molecule into a specific conformation, which can enhance binding affinity to a biological target and improve pharmacokinetic properties.
A prime example is the use of the (S)-3-aminopiperidin-2-one core in the synthesis of Atogepant , an orally administered calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine. nbinno.comchemicalbook.comnih.gov In the synthesis of Atogepant, the chiral 3-aminopiperidin-2-one (B154931) fragment serves as a key amine component. It is coupled with a complex spirocyclic carboxylic acid fragment in a late-stage amide bond formation step to yield the final active pharmaceutical ingredient. chemicalbook.com The piperidinone structure is crucial for orienting the substituents correctly to achieve potent antagonism at the CGRP receptor. nih.gov The development of novel 3-aminopiperidin-2-one derivatives continues to be an active area of research for identifying new CGRP receptor antagonists. nih.gov
| Drug Candidate/Class | Core Scaffold | Therapeutic Target | Research Focus |
|---|---|---|---|
| Atogepant | (S)-3-aminopiperidin-2-one | CGRP Receptor | Approved oral antagonist for migraine prevention. nbinno.comnih.gov |
| Novel CGRP Antagonists | 3-aminopiperidin-2-one derivatives | CGRP Receptor | Exploration of structure-activity relationships to develop new potent and orally bioavailable antagonists. nih.gov |
Precursor in Total Synthesis of Natural Products and Analogues
The synthesis of natural products often requires building blocks that can introduce specific stereochemistry and functionality. The chiral nature of aminopiperidin-2-ones makes them potentially useful starting materials for the total synthesis of alkaloids and other nitrogen-containing natural products.
The piperidinone unit is a structural feature in a number of natural products. Synthetic chemists aim to incorporate scaffolds like aminopiperidin-2-one into large macrocyclic or complex polycyclic structures to create analogs of these natural products. researchgate.net Such syntheses often involve complex strategies where the building block's protecting groups are crucial for orchestrating the sequence of reactions. The Boc group on the nitrogen allows for its reactivity to be masked until a later stage in the synthesis, where it can be removed under acidic conditions to allow for cyclization or further functionalization to complete the target molecule's architecture.
Utility in Peptidomimetic Design and Constrained Peptide Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The use of conformationally constrained building blocks is a key strategy in peptidomimetic design. nih.gov
The aminopiperidin-2-one scaffold can be considered a constrained dipeptide surrogate. By incorporating this rigid ring structure into a peptide sequence, the conformational flexibility of the peptide backbone is significantly reduced. This can lock the peptide into a specific secondary structure, such as a β-turn, which is often crucial for receptor binding. nih.gov The synthesis of constrained dipeptide surrogates using bicyclic lactams (azabicyclo[X.Y.0]alkanone amino acids) has been shown to be effective in mimicking β-turns. nih.govcas.org The monocyclic aminopiperidin-2-one scaffold offers a simpler, yet still effective, means of introducing conformational constraint, making it a valuable tool for structure-activity relationship studies and the development of new peptide-based therapeutics. cas.orgchemimpex.com
Derivatization Strategies for Structure-Activity Relationship Studies
1-Boc-4-aminopiperidin-2-one serves as a versatile scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. Its inherent functionalities—a Boc-protected nitrogen, a secondary amine, and a lactam carbonyl—offer multiple points for chemical modification. Derivatization strategies typically focus on exploring the chemical space around this core structure to identify substituents that enhance biological activity and selectivity for a particular target.
The primary sites for derivatization are the exocyclic 4-amino group (after deprotection of a suitable precursor or modification of the commercially available compound) and the piperidine (B6355638) ring nitrogen (after removal of the Boc group).
Modification of the 4-Amino Group: The free amino group at the C4 position is a key handle for introducing diversity. Common derivatization reactions at this site include:
N-Alkylation and N-Arylation: Introducing various alkyl or aryl substituents can probe steric and electronic requirements in a binding pocket. For instance, studies on related 4-aminopiperidines have shown that attaching long alkyl chains, such as an N-dodecyl group, can confer significant antifungal activity. mdpi.com
Acylation: Reaction with a wide range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields amides. This strategy allows for the introduction of diverse functional groups and exploration of hydrogen bonding interactions.
Reductive Amination: The amino group can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary or tertiary amine. This is a powerful method for building molecular complexity.
Sulfonylation: The formation of sulfonamides by reacting the amine with sulfonyl chlorides introduces a tetrahedral geometry and strong hydrogen-bond accepting groups, which can significantly alter pharmacological properties.
Modification of the Piperidine Ring Nitrogen: Following the removal of the acid-labile Boc protecting group, the secondary amine of the piperidine ring becomes available for a host of derivatization reactions similar to those described for the 4-amino position. This allows for the synthesis of a second vector of diversity. For example, in the development of inhibitors for Mycobacterium tuberculosis, the piperidine nitrogen of related scaffolds is often modified to explore interactions with the target enzyme. nih.gov
The combination of modifications at both nitrogen centers allows for the creation of extensive compound libraries, which are essential for systematic SAR exploration.
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | Purpose in SAR Studies |
|---|---|---|---|---|
| 4-Amino Group | N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Explore hydrophobic/steric interactions |
| 4-Amino Group | Acylation | Acid Chloride, Amine Base | Amide | Introduce H-bond donors/acceptors |
| 4-Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Amine | Introduce diverse substituents |
| Piperidine N1 (post-Boc deprotection) | N-Arylation | Aryl Halide, Pd Catalyst | N-Aryl Piperidine | Introduce aromatic systems for π-stacking |
| Piperidine N1 (post-Boc deprotection) | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | Modify electronics and geometry |
Applications in Solid-Phase Organic Synthesis of Complex Molecules
The structure of this compound makes it a valuable building block in solid-phase organic synthesis (SPOS), particularly for the creation of peptidomimetics and other complex molecular libraries. nih.gov The Boc-protected nitrogen allows for its integration into standard solid-phase synthesis workflows, which are typically based on either Boc or Fmoc protection strategies. peptide.compeptide.com
In a typical Boc-based solid-phase synthesis, the process begins with the attachment of the first building block to a solid support, such as a Merrifield or PAM resin. chempep.com this compound can be incorporated into a growing chain in several ways. For example, if the goal is to append substituents to its 4-amino group, the piperidone could first be attached to the resin via its ring nitrogen.
A general solid-phase synthesis cycle involving a building block like this compound would proceed as follows:
Resin Preparation: A suitable solid support, such as Rink amide resin for producing C-terminal amides or Wang resin for C-terminal acids, is chosen and swelled in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). uci.edu
Deprotection: The terminal protecting group on the resin-bound molecule (e.g., Fmoc) is removed. In Fmoc chemistry, this is typically achieved using a solution of piperidine in DMF. du.ac.in
Coupling: The carboxyl group of an incoming amino acid or another building block is activated using coupling reagents like HATU or HBTU and coupled to the newly freed amine on the resin. peptide.com Alternatively, if this compound is being used as the core, its 4-amino group (after a suitable synthetic sequence) could be coupled to the resin-bound chain.
Capping (Optional): Any unreacted amines on the resin can be capped, commonly with acetic anhydride, to prevent the formation of deletion sequences. uci.edu
Boc Group Removal: When it is time to derivatize the piperidine nitrogen of the incorporated this compound, the Boc group is selectively removed. This is accomplished under moderately acidic conditions, typically using a solution of trifluoroacetic acid (TFA) in DCM. peptide.comchempep.com This step is orthogonal to the base-labile Fmoc group, allowing for selective deprotection.
Iteration: The cycle of deprotection, coupling, and washing is repeated until the desired molecule is fully assembled on the solid support.
Cleavage: Finally, the completed molecule is cleaved from the resin. For resins used in Boc chemistry, this often requires strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also remove most side-chain protecting groups simultaneously. peptide.com
This solid-phase approach enables the rapid and efficient synthesis of large libraries of complex molecules built around the this compound core, facilitating high-throughput screening for drug discovery and other applications. nih.gov
| Step | Procedure | Typical Reagents | Purpose |
|---|---|---|---|
| 1. Resin Swelling | Incubate resin in a suitable solvent. | DCM or DMF | Prepare the polymer support for reaction. |
| 2. N-terminal Deprotection | Treat the resin-bound substrate to remove the terminal protecting group. | 20% Piperidine in DMF (for Fmoc) | Expose the amine for the next coupling step. |
| 3. Coupling | Activate and couple the next building block. | HATU/HOAt/NMM or DIC/HOBt | Elongate the molecular chain. |
| 4. Boc Deprotection | Treat the resin with acid to remove the Boc group from the piperidine nitrogen. | 50% TFA in DCM | Expose the piperidine nitrogen for derivatization. |
| 5. Derivatization | Couple a new moiety to the deprotected piperidine nitrogen. | Activated carboxylic acids, sulfonyl chlorides, etc. | Introduce molecular diversity. |
| 6. Final Cleavage | Treat the resin with strong acid to release the final product. | HF, TFMSA, or TFA cocktails | Isolate the synthesized molecule. |
Computational Chemistry and Mechanistic Elucidation of 1 Boc 4 Aminopiperidin 2 One Reactivity
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are employed to model the electronic structure of a molecule, from which a wide array of properties related to reactivity and stability can be derived.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure (geometry optimization) of a molecule. nih.gov By finding the minimum energy conformation, DFT provides accurate geometric parameters such as bond lengths, bond angles, and dihedral angles. For piperidine (B6355638) derivatives, methods like DFT using the B3LYP functional with a 6-311G(d,p) basis set have been shown to yield geometries that correlate well with experimental data.
The optimized geometry of 1-Boc-4-aminopiperidin-2-one would reveal the precise spatial arrangement of its constituent atoms. Key parameters include the planarity of the amide bond within the piperidinone ring and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group. These structural features are crucial in determining the molecule's stability and how it interacts with other chemical entities.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-N (Amine) | ~1.46 Å |
| Bond Angle | O=C-N (Amide) | ~121° |
| Bond Angle | C-N-C (Ring) | ~118° |
| Dihedral Angle | C-C-N-H (Amine) | Variable (Conformation Dependent) |
Note: The values presented are typical and may vary based on the specific computational model and basis set used.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govscirp.org A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govdergipark.org.tr For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the amino group and the amide oxygen, while the LUMO would be concentrated on the electrophilic centers, like the carbonyl carbon of the amide.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.8 eV | Electron-donating ability (nucleophilicity) |
| ELUMO | -0.5 eV | Electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | 6.3 eV | Indicates high kinetic stability and moderate reactivity |
Note: These are representative values derived from DFT calculations.
Further insights into reactivity can be obtained from various computed descriptors.
Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the molecule's surface. dergipark.org.tr Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen and the nitrogen of the amino group. Regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack, such as the hydrogen atoms of the amino group and the carbonyl carbon. researchgate.netdergipark.org.tr
Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and electrophilicity (ω) are calculated from the HOMO and LUMO energies. researchgate.net Chemical hardness measures the resistance to a change in electron distribution; a harder molecule has a larger HOMO-LUMO gap. Electrophilicity provides a measure of the energy lowering of a molecule when it accepts electrons. These descriptors are crucial for comparing the reactivity of different molecules. researchgate.net
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 | High resistance to deformation of electron cloud |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ2 / 2η | 2.11 | Propensity to accept electrons |
| Chemical Softness (S) | 1 / 2η | 0.16 | Reciprocal of hardness, indicates higher reactivity |
Note: Values are derived from the HOMO/LUMO energies in Table 2.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time.
MD simulations can reveal the conformational landscape of flexible molecules like this compound. The piperidinone ring can adopt various conformations, such as chair, twisted-boat, and boat forms. The presence of the sp2-hybridized carbonyl carbon atom introduces some degree of flattening to the ring compared to a standard piperidine. The simulation would track the transitions between these conformations, identifying the most stable and populated states under specific conditions (e.g., in different solvents). The bulky Boc group can also influence the conformational equilibrium by sterically hindering certain arrangements. acs.org
For derivatives of this compound that are designed as biologically active agents, MD simulations are invaluable for studying their interactions with protein targets. nih.gov The process typically begins with molecular docking, where the ligand is placed into the protein's binding site in a preferred orientation. nih.gov
Following docking, an MD simulation is run to assess the stability of the protein-ligand complex. nih.gov Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com
Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and protein residues, such as hydrogen bonds, hydrophobic interactions, and salt bridges, are identified and quantified. nih.govresearchgate.net This helps to pinpoint the key residues responsible for binding affinity and selectivity. acs.org
For a hypothetical derivative of this compound targeting a specific kinase, for example, the simulation might show that the amino group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, with aromatic parts of the molecule forming hydrophobic interactions within the binding pocket.
Table 4: Hypothetical Protein-Ligand Interactions for a this compound Derivative (from MD Simulation)
| Ligand Group | Interaction Type | Protein Residue | Stability (% of Simulation Time) |
|---|---|---|---|
| Amino Group (-NH2) | Hydrogen Bond (Donor) | Asp181 | 85% |
| Amide Carbonyl (C=O) | Hydrogen Bond (Acceptor) | Lys65 | 70% |
| Boc Group | Hydrophobic Interaction | Val45, Leu120 | 95% |
| Aromatic Substituent | π-π Stacking | Phe179 | 60% |
Note: This table is illustrative of the type of data generated from an MD simulation of a protein-ligand complex.
Theoretical Studies on Reaction Pathways and Mechanisms
Theoretical investigations, primarily using Density Functional Theory (DFT), are crucial for mapping the potential energy surface of a reaction. This mapping allows for the identification of intermediates, transition states, and the energetic costs associated with different reaction pathways, thereby explaining why certain products are formed over others.
A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). This state represents the point of maximum energy along the reaction coordinate—a point of no return from which the reaction must proceed. mit.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate.
Computational methods excel at locating and characterizing these fleeting transition states. By calculating the vibrational frequencies of a proposed structure, a true transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
For this compound, a key reaction would be the acylation of the 4-amino group. DFT calculations can model the approach of an acylating agent, the formation of a tetrahedral intermediate, and the subsequent collapse to form the N-acylated product. Each step would be characterized by its own transition state and energy barrier. Similarly, reactions involving the lactam ring, such as hydrolysis or reduction, can be modeled.
Studies on analogous lactam-forming reactions, such as enzymatic C–H amidation, demonstrate the power of these calculations. In one such study, DFT calculations were used to determine the energy barrier for the rate-determining hydrogen atom abstraction step, providing critical insight into the reaction mechanism. nih.gov For example, the calculated energy barrier for abstracting a specific hydrogen atom leading to a γ-lactam was found to be lower than that for a competing pathway, explaining the observed product regioselectivity. nih.gov
Table 1: Representative Calculated Energy Barriers for a Hypothetical Reaction Pathway Data is illustrative and based on values for analogous lactam formation reactions. nih.gov
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants + Catalyst | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +4.2 | Formation of the active catalytic species |
| 3 | Intermediate 1 | -15.1 | Reactive intermediate formed |
| 4 | Transition State 2 (TS2) | -1.2 | Rate-determining C-H abstraction |
| 5 | Intermediate 2 | -22.5 | Radical intermediate pair |
| 6 | Products + Catalyst | -55.8 | Final products |
Many reactions involving this compound can yield multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.comstudy.com Computational chemistry can predict these outcomes by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest energy barrier will be the favored one, and the corresponding product will be the major isomer.
For instance, in a (3+2) cycloaddition reaction involving a related pyrrolidinone (a five-membered lactam), DFT calculations at the M06/6-311G(d,p) level of theory were used to explore the chemo-, regio-, and stereoselectivities. researchgate.net The study found that the reaction proceeds through a one-step, asynchronous mechanism. By comparing the calculated energy barriers for addition to different faces of the molecule and in different orientations, the experimentally observed regio- and stereoisomers were correctly predicted. researchgate.net
In the context of this compound, the presence of a chiral center at the C4 position means that reactions at other sites, such as the α-carbon to the lactam carbonyl, can lead to diastereomers. Computational modeling can determine the relative energies of the transition states leading to the syn and anti diastereomers. This difference in energy can be attributed to factors like steric hindrance or stabilizing electronic interactions within the transition state structure, which can be precisely modeled.
DFT studies on enzymatic lactam formation have also successfully explained regioselectivity. For one substrate, the energy barrier for hydrogen abstraction to form a five-membered γ-lactam was calculated to be 2.4 kcal/mol lower than the barrier for forming a six-membered δ-lactam, explaining the preferential formation of the γ-lactam product. nih.gov
Table 2: Calculated Relative Activation Energies (ΔΔG‡) for Competing Reaction Pathways Data is illustrative and based on DFT studies of selectivity in cycloaddition reactions of lactam derivatives. researchgate.net
| Pathway | Product Type | Relative Activation Energy (ΔΔG‡ in kcal/mol) | Predicted Outcome |
| A | Regioisomer 1 | 0.0 | Major Regioisomer |
| B | Regioisomer 2 | +3.5 | Minor Regioisomer |
| A-endo | Stereoisomer (Endo) | +2.1 | Minor Stereoisomer |
| A-exo | Stereoisomer (Exo) | 0.0 | Major Stereoisomer |
This table demonstrates how the pathway with the lowest activation energy (set to 0.0 for reference) corresponds to the major product formed in the reaction.
Advanced Bonding and Topological Analyses (e.g., AIM, ELF, LOL, NBO)
Beyond mapping reaction pathways, computational chemistry provides tools to analyze the very nature of chemical bonds and electron distribution within a molecule. These methods offer a deeper, quantitative understanding of the electronic structure that governs reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and atomic cores, closely resembling Lewis structures. uni-muenchen.de A key feature of NBO analysis is its use of second-order perturbation theory to quantify the stabilizing energy of delocalization interactions between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu
Table 3: Representative NBO Second-Order Perturbation Analysis for an Amide Fragment Data is illustrative, based on typical values for amide systems. wisc.edu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | 50-70 | Amide Resonance |
| σ (Cα-H) | σ* (N-C=O) | 1-3 | Hyperconjugation |
| σ (N-C=O) | σ* (Cα-Cβ) | 0.5-2 | Hyperconjugation |
| LP (O) | σ* (N-C) | 2-5 | Anomeric Effect Analogue |
LP denotes a lone pair orbital. This table highlights the dominant amide resonance interaction and other weaker, but significant, hyperconjugative effects.
Atoms in Molecules (AIM) Theory: AIM theory, developed by Richard Bader, partitions the total electron density of a molecule into atomic basins. This partitioning allows for the unambiguous definition of atoms within a molecule and the bonds that connect them. By analyzing the properties of the electron density at a "bond critical point" (a minimum in density between two atoms), AIM can characterize the nature of the chemical bond, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that map the spatial localization of electrons. They provide a visual, chemically intuitive picture of where electron pairs are most likely to be found. An ELF or LOL analysis of this compound would clearly delineate regions corresponding to atomic cores, covalent bonds (e.g., C-C, C-H, C-N), and lone pairs on the nitrogen and oxygen atoms. These methods are excellent for visualizing the effects of amide resonance, where electron density is delocalized over the N-C=O system.
Future Research Directions for 1 Boc 4 Aminopiperidin 2 One Chemistry
Development of Highly Efficient and Selective Catalytic Methodologies
A primary objective in modern organic synthesis is the development of catalytic methods that offer high efficiency, selectivity, and sustainability. For the synthesis of complex piperidine (B6355638) derivatives, including 1-Boc-4-aminopiperidin-2-one and its analogues, future research will focus on moving beyond traditional stoichiometric reagents and precious metal catalysts.
Key research thrusts include:
Earth-Abundant Metal Catalysis: While palladium and rhodium have been instrumental in developing synthetic routes to piperidines, their cost and toxicity are significant drawbacks. news-medical.netnih.gov Future efforts will increasingly target the use of earth-abundant and less toxic metals such as iron, copper, and nickel. news-medical.netnih.govacs.org For instance, iron-catalyzed reductive amination presents a promising avenue for the synthesis of piperidine rings. nih.gov
C-H Functionalization: Direct C-H functionalization is a powerful strategy that streamlines synthesis by avoiding the need for pre-functionalized substrates. news-medical.net Developing catalytic systems that can selectively functionalize the C-H bonds of the piperidinone core would provide rapid access to a diverse range of derivatives. Copper-catalyzed intramolecular C-H amination has already shown promise for the synthesis of piperidines and could be adapted for this purpose. acs.org
Recyclable and Heterogeneous Catalysts: To improve the sustainability and cost-effectiveness of synthesis, there is a strong emphasis on developing recyclable catalysts. researchgate.net This includes immobilizing homogeneous catalysts on solid supports, such as mesoporous silica, which allows for easy separation and reuse. researchgate.net Such systems not only reduce waste but also minimize product contamination with residual metals.
Asymmetric Catalysis: The synthesis of enantiomerically pure piperidine derivatives is crucial for pharmaceutical applications. Future research will continue to explore new chiral catalysts and ligands for asymmetric hydrogenation, cyclization, and amination reactions to control the stereochemistry of the final products. mdpi.com
Table 1: Comparison of Emerging Catalytic Strategies for Piperidine Synthesis
| Catalytic Strategy | Catalyst Type | Key Advantages | Representative Reaction |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Iron, Copper, Nickel Complexes | Low cost, low toxicity, high abundance | Iron-catalyzed reductive cyclization nih.gov |
| C-H Functionalization | Copper or Rhodium Complexes | Step economy, reduced pre-functionalization | Intramolecular C-H amination news-medical.netacs.org |
| Recyclable Catalysis | Supported Iridium or Ruthenium | Catalyst reuse, reduced waste, process simplification | Borrowing hydrogen reactions researchgate.net |
Exploration of Novel Biocatalytic Systems for Sustainable Production
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable and efficient alternative to traditional chemical synthesis. astrazeneca.com Enzymes operate under mild conditions, are biodegradable, and exhibit exquisite selectivity, thereby reducing energy consumption and waste generation. astrazeneca.comdtu.dk
Future research in this area will focus on:
Enzyme Discovery and Engineering: Advances in genomics and protein engineering are expanding the toolbox of available enzymes. astrazeneca.com Researchers will focus on discovering novel enzymes (e.g., from extremophiles) or engineering existing ones to catalyze the specific steps required for this compound synthesis, such as selective amination or cyclization.
Systems Biocatalysis: This approach involves designing multi-enzyme reaction cascades in a single pot to mimic metabolic pathways. nih.gov A systems biocatalysis approach could enable the synthesis of complex piperidinones from simple starting materials in a highly efficient manner, minimizing purification steps. nih.gov A recent breakthrough combines biocatalytic C-H oxidation using an enzyme with a subsequent chemical cross-coupling step, demonstrating the power of integrating biocatalysis with traditional chemistry. news-medical.net
Immobilization and Reactor Technology: To be viable for large-scale production, biocatalysts must be stable and reusable. researchgate.net Research will focus on advanced enzyme immobilization techniques and the design of continuous flow reactors to improve the operational stability and productivity of biocatalytic processes. researchgate.net Commercially available immobilized enzymes like Novozym 435 have already demonstrated success in various industrial applications and serve as a model for future developments. researchgate.net
Table 2: Potential Biocatalytic Approaches for Piperidinone Synthesis
| Biocatalytic Method | Enzyme Class | Potential Transformation | Sustainability Benefits |
|---|---|---|---|
| C-H Oxidation | Oxygenases (e. g. , P450s, UPOs) | Selective hydroxylation of piperidine precursors news-medical.netastrazeneca.com | Mild conditions, high selectivity, reduced need for protecting groups |
| Amide Bond Formation | Acyltransferases, Lipases | Cyclization to form the piperidin-2-one ring | Avoids hazardous coupling reagents, aqueous conditions |
| Asymmetric Amination | Transaminases, Reductive Aminases | Stereoselective introduction of the amino group | High enantiomeric purity, biodegradable catalyst |
Integration of High-Throughput Experimentation and Automated Synthesis Platforms
The discovery and optimization of novel synthetic routes is often a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) and automated synthesis platforms are transformative technologies that can dramatically accelerate this workflow. purdue.edu
Future directions in this domain include:
Rapid Reaction Screening: HTE platforms allow for the parallel execution of hundreds or even thousands of reactions, enabling the rapid screening of catalysts, reagents, solvents, and reaction conditions. purdue.edu Coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), a vast reaction space can be explored in minutes, significantly shortening optimization timelines. purdue.eduresearchgate.net
Continuous Flow Synthesis: Automated flow chemistry platforms offer precise control over reaction parameters, improved safety, and straightforward scalability. purdue.edu The development of a continuous flow process for the synthesis of this compound would enable efficient and on-demand production.
Library Synthesis for Drug Discovery: Automated platforms can be used to synthesize large libraries of this compound derivatives for biological screening. nih.gov This approach, often integrated with HTE for reaction optimization, is essential for accelerating the discovery of new drug candidates. nih.gov
Table 3: Workflow for Accelerated Synthesis Development
| Stage | Technology | Objective | Outcome |
|---|---|---|---|
| 1. Discovery | High-Throughput Experimentation (HTE) | Screen a wide array of catalysts and conditions. purdue.edu | Identification of initial "hit" conditions for synthesis. |
| 2. Optimization | HTE with Design of Experiments (DoE) | Systematically refine reaction parameters (temperature, concentration, etc. ). | Optimized, high-yield reaction protocol. |
| 3. Scale-up | Automated Continuous Flow Reactors | Translate the optimized batch protocol to a scalable flow process. purdue.edu | Efficient, consistent, and safe production of the target compound. |
Advanced Computational Design for Rational Synthesis and Application Development
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that guide experimental work. researchgate.net For this compound, computational methods can be applied to both streamline its synthesis and predict the properties of its derivatives.
Key areas for future computational research are:
Mechanism Elucidation and Catalyst Design: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, understand the origins of selectivity, and predict the performance of new catalysts. acs.orgresearchgate.net This knowledge allows for the rational design of more efficient and selective catalytic systems, reducing the amount of trial-and-error experimentation. researchgate.net
Virtual Screening and Ligand Design: For drug discovery applications, computational tools like molecular docking and molecular dynamics (MD) simulations are used to predict how derivatives of this compound might bind to biological targets. researchgate.netresearchgate.net This enables the rational design of new molecules with desired biological activities, such as enzyme inhibitors or receptor antagonists, before they are synthesized in the lab. researchgate.net
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be developed to predict the physicochemical and biological properties of novel derivatives. This allows researchers to prioritize the synthesis of compounds with the highest potential for a given application.
Table 4: Application of Computational Tools in Piperidinone Chemistry
| Computational Method | Application Area | Specific Goal |
|---|---|---|
| Density Functional Theory (DFT) | Catalyst Design & Mechanistic Studies | Predict reaction barriers, understand stereoselectivity, design novel catalysts. acs.orgresearchgate.net |
| Molecular Docking | Drug Discovery | Predict binding modes of derivatives to a protein target. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Drug Discovery & Materials Science | Assess the stability of ligand-protein complexes; predict conformational preferences. researchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
